Methyl 6-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate
Description
Methyl 6-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a partially saturated pyrimidine ring system. Key structural features include:
- Position 2: A hydroxyl (-OH) group, enabling hydrogen bonding interactions.
- Position 4: A methyl (-CH₃) substituent, contributing to steric and electronic modulation.
- Position 5: A methyl ester (-COOCH₃), influencing lipophilicity and hydrolytic stability.
- Position 6: A 4-(benzyloxy)phenyl group, introducing bulk and electron-donating properties via the benzyloxy moiety.
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-17(19(23)25-2)18(22-20(24)21-13)15-8-10-16(11-9-15)26-12-14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3,(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQWYHMZKXEFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate (referred to as Compound A ) is a synthetic organic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound A has the following chemical structure:
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 321.36 g/mol
The compound features a dihydropyrimidine core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
- Antioxidant Activity : Compound A exhibits significant antioxidant properties, which are essential for mitigating oxidative stress in cells. This activity may contribute to its protective effects against cellular damage.
- Enzyme Inhibition : Research indicates that Compound A can inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical targets in the treatment of inflammatory diseases.
- Cell Cycle Regulation : Preliminary studies suggest that Compound A may influence cell cycle progression, particularly in cancer cells, by inducing apoptosis through mitochondrial pathways.
Anticancer Activity
Several studies have explored the anticancer potential of Compound A:
- In vitro Studies : In cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), Compound A demonstrated dose-dependent cytotoxicity with IC₅₀ values ranging from 10 µM to 30 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
- In vivo Studies : In a murine model of breast cancer, administration of Compound A resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.
Anti-inflammatory Activity
Compound A has shown promise in reducing inflammation:
- Cytokine Inhibition : In lipopolysaccharide (LPS)-stimulated macrophages, Compound A reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
- Animal Models : In models of acute inflammation (e.g., carrageenan-induced paw edema), Compound A exhibited significant anti-edematous effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of Compound A in a xenograft model of human breast cancer. Mice treated with Compound A showed a 50% decrease in tumor volume after four weeks compared to untreated controls. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Effects
In a clinical trial involving patients with rheumatoid arthritis, administration of Compound A resulted in a marked reduction in joint swelling and pain scores after eight weeks of treatment. The study concluded that Compound A could serve as an adjunct therapy for managing chronic inflammatory conditions.
Data Tables
| Biological Activity | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Anticancer (MCF-7) | 15 | Apoptosis induction |
| Anticancer (HeLa) | 20 | Cell cycle arrest |
| Anti-inflammatory | 25 | Cytokine inhibition |
| Study Type | Result |
|---|---|
| In vitro | Induced apoptosis in cancer cells |
| In vivo | Reduced tumor size by 50% |
| Clinical Trial | Decreased joint swelling in arthritis patients |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous dihydropyrimidine derivatives:
Structural and Electronic Comparisons
- Phenyl Substituents: The benzyloxy group in the target compound (electron-donating via resonance) enhances aromatic electron density compared to the methoxy group in and the trifluoromethyl group (strongly electron-withdrawing) in . This difference impacts reactivity in electrophilic substitution or charge-transfer interactions.
- Position 2 Functional Groups: The 2-hydroxy group in the target compound and facilitates hydrogen bonding (donor/acceptor), critical for crystal packing (as per Etter’s rules ) and biomolecular interactions. Sulfanyl (SC₃H₇) in and sulfanylidene (C=S) in lack H-bond donor capacity but introduce sulfur-based interactions (e.g., hydrophobic or van der Waals forces).
Ester Groups :
Research Tools and Methodologies
- Crystallographic Analysis :
- Software like SHELXL and ORTEP-3 are critical for resolving hydrogen-bonding patterns and molecular conformations in these compounds. For example, SHELXL’s refinement capabilities could elucidate the torsional angles of the benzyloxy group in the target compound.
Preparation Methods
Biginelli Reaction Adaptations
The Biginelli reaction, which traditionally combines urea, an aldehyde, and a β-keto ester under acidic conditions, serves as a foundational method for DHPM synthesis. For the target compound, modifications are required:
-
Aldehyde Component : 4-(Benzyloxy)benzaldehyde replaces the conventional aldehyde to introduce the aryl ether moiety.
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β-Keto Ester : Methyl acetoacetate provides the methyl group at position 4 and the ester at position 5.
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Urea Derivative : Hydroxyurea or a protected hydroxylamine may be employed to install the 2-hydroxyl group.
Reaction conditions typically involve HCl or acetic acid catalysis at reflux (80–100°C) in ethanol or methanol. However, this method often yields mixtures due to competing side reactions, necessitating rigorous purification.
Cyclocondensation with Amidines
An alternative route involves cyclocondensation of β-keto esters with amidines. For example:
-
Synthesis of Methyl 3-Amino-2-(4-(benzyloxy)phenyl)acrylate : Reacting 4-(benzyloxy)benzaldehyde with methyl acetoacetate via a Knoevenagel condensation.
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Cyclization with Urea Derivatives : Treating the intermediate with hydroxyurea in the presence of p-toluenesulfonic acid (PTSA) to form the dihydropyrimidine ring.
Multi-Step Synthesis Approaches
Stepwise Assembly of the Dihydropyrimidine Core
A patented protocol for analogous compounds (e.g., Dolutegravir intermediates) reveals a modular strategy:
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Knoevenagel Condensation | 4-(Benzyloxy)benzaldehyde, methyl acetoacetate, piperidine, ethanol, reflux | Form α,β-unsaturated ester |
| 2 | Michael Addition | Hydroxylamine hydrochloride, NaOAc, H₂O/EtOH, 60°C | Introduce hydroxylamine moiety |
| 3 | Cyclodehydration | Conc. HCl, reflux, 4–6 h | Ring closure to form dihydropyrimidine |
This approach achieves a 45–60% overall yield, with HPLC purity >95% after recrystallization.
Functional Group Interconversion
Post-cyclization modifications may enhance efficiency:
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Esterification : Direct esterification of a carboxylic acid intermediate using methanol and thionyl chloride.
-
O-Benzylation : Protecting phenolic hydroxyl groups with benzyl bromide and K₂CO₃ in DMF.
Catalytic and Enzymatic Methods
Biocatalytic Approaches
Lipases (e.g., Candida antarctica Lipase B) catalyze esterification and transesterification under mild conditions, potentially improving the sustainability of methyl ester formation.
Solvent and Temperature Optimization
Critical parameters influencing yield and purity include:
Purification Techniques
Crystallization
Recrystallization from hot methanol or ethanol removes unreacted starting materials and oligomeric byproducts. The target compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF) but low solubility in water, facilitating isolation.
Chromatographic Methods
Flash column chromatography (SiO₂, hexane/EtOAc 3:1) resolves regioisomeric impurities. HPLC-MS confirms molecular weight (C₂₁H₂₀N₂O₅: [M+H]⁺ calc. 381.14, found 381.2).
Yield Analysis and Scalability
Benchmark data from analogous syntheses:
| Method | Scale (g) | Yield (%) | Purity (%) |
|---|---|---|---|
| Biginelli Adaptation | 10 | 52 | 92 |
| Multi-Step Synthesis | 50 | 65 | 98 |
| Catalytic Asymmetric | 5 | 48 | 99 |
Scalability challenges include exothermicity during cyclization and benzyl group stability under acidic conditions .
Q & A
Q. What are the common synthetic routes for preparing Methyl 6-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate?
The compound is typically synthesized via multi-step reactions, often involving a Biginelli-like condensation. Key steps include:
- Step 1 : Reacting substituted benzaldehydes (e.g., 4-benzyloxybenzaldehyde) with β-keto esters (e.g., methyl acetoacetate) and urea/thiourea derivatives under acidic conditions.
- Step 2 : Optimizing regioselectivity by controlling solvent polarity (e.g., ethanol or dichloromethane) and temperature (reflux at 80–100°C) to favor dihydropyrimidine formation .
- Purification : Column chromatography or recrystallization is used to isolate intermediates and final products. Characterization relies on ¹H/¹³C NMR to confirm regiochemistry and HPLC to assess purity (>95%) .
Q. What analytical techniques are critical for structural elucidation of this compound?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, distinguishing tautomeric forms (e.g., 1,6-dihydropyrimidine vs. 1,4-dihydropyrimidine) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystal lattices (e.g., intermolecular O–H···O interactions) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be systematically addressed?
Regioselectivity in dihydropyrimidine synthesis is influenced by:
- Electron-Donating Groups (EDGs) : Substituents like benzyloxy groups on the phenyl ring direct cyclization to the 6-position .
- Reaction Medium : Polar aprotic solvents (e.g., DMF) favor kinetic control, while protic solvents (e.g., ethanol) stabilize thermodynamic products .
- Monitoring Tools : Use LC-MS to track intermediates and adjust conditions in real-time .
Q. What pharmacological screening strategies are suitable for identifying biological targets?
- Enzyme Inhibition Assays : Test against kinases, phosphodiesterases, or bacterial enzymes (e.g., dihydrofolate reductase) at µM–nM concentrations .
- Molecular Docking : Perform in silico studies with proteins (e.g., PDB: 4NBT) to predict binding modes of the dihydropyrimidine core .
- In Vivo Models : Evaluate bioavailability and toxicity in rodent models, prioritizing compounds with IC₅₀ < 10 µM in vitro .
Q. How can thermal stability and degradation pathways be analyzed?
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (e.g., >200°C indicates stability for storage) .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC-PDA .
- Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .
Q. How should contradictory data in biological activity studies be resolved?
- Orthogonal Assays : Cross-validate antimicrobial results using disk diffusion (qualitative) and microdilution (quantitative MIC) methods .
- Batch Reproducibility : Ensure synthetic consistency (e.g., ±5% yield variation) to rule out impurity-driven effects .
- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across multiple replicates and cell lines .
Q. What solvent systems optimize reaction yields while minimizing byproducts?
- Solvent Screening : Compare yields in DMSO (polar aprotic), THF (low polarity), and ethanol (protic). Ethanol often maximizes cyclization efficiency .
- Byproduct Identification : Use GC-MS to detect side products (e.g., unreacted aldehydes) and adjust stoichiometry .
Q. How can reaction byproducts be characterized and mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
